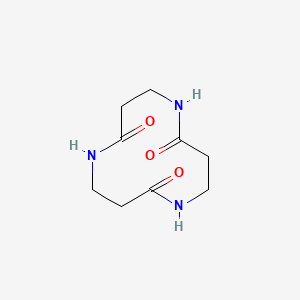

1,5,9-Triazacyclododecane-2,6,10-trione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10491-78-8 |

|---|---|

Molecular Formula |

C9H15N3O3 |

Molecular Weight |

213.237 |

IUPAC Name |

1,5,9-triazacyclododecane-2,6,10-trione |

InChI |

InChI=1S/C9H15N3O3/c13-7-1-4-10-8(14)3-6-12-9(15)2-5-11-7/h1-6H2,(H,10,14)(H,11,13)(H,12,15) |

InChI Key |

WENOSTKXLDUSML-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)CCNC(=O)CCNC1=O |

Synonyms |

1,5,9-Triazacyclododecane-2,6,10-trione |

Origin of Product |

United States |

The Ascendancy of Synthetic Cyclic Peptides and Macrocycles

The fields of chemical biology and materials science have witnessed a paradigm shift with the increasing utilization of synthetic cyclic peptides and macrocycles. These molecules, characterized by their ring-like structures, offer distinct advantages over their linear counterparts. Their cyclic nature imparts a higher degree of conformational rigidity, leading to enhanced binding affinity and selectivity for biological targets. This has made them invaluable tools in drug discovery for tackling challenging protein-protein interactions that are often considered "undruggable" by traditional small molecules.

Furthermore, the constrained architecture of macrocycles often translates to increased metabolic stability and improved pharmacokinetic profiles, crucial attributes for the development of effective therapeutics. Beyond the realm of medicine, the unique topologies and functionalities of macrocycles are being harnessed to create novel materials with tailored optical, electronic, and catalytic properties. From molecular sensors to self-assembling nanomaterials, the potential applications of these cyclic structures are vast and continue to expand.

A Versatile Architectural Hub: the 1,5,9 Triazacyclododecane 2,6,10 Trione Framework

At the heart of this burgeoning field lies the 1,5,9-Triazacyclododecane-2,6,10-trione framework. This 12-membered ring system, containing three nitrogen atoms and three carbonyl groups, presents a highly versatile and tunable platform for molecular design. The presence of both amide-like functionalities and secondary amine-like nitrogens allows for a rich and diverse range of chemical modifications.

The nitrogen atoms can serve as points for the introduction of various side chains, enabling the precise spatial arrangement of functional groups. This modularity is a key feature that allows chemists to systematically explore the structure-activity relationships of its derivatives. The carbonyl groups, in turn, can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and self-assembly processes. The strategic placement of these functional groups within the macrocyclic backbone creates a pre-organized scaffold that can be adapted to a multitude of applications.

While detailed research on the specific synthesis and applications of this compound is still emerging, its structural motifs are found in a class of compounds known as peptidomimetics. nih.gov These are molecules that mimic the structure and function of peptides, and heterocyclic scaffolds are a key component in their design. nih.gov The triaza- and trione- functionalities within the cyclododecane (B45066) ring suggest its potential as a core structure for developing novel peptidomimetic drugs and research tools.

Charting the Course: Research Focus and Future Directions

Template-Directed Synthesis of Macrocyclic Triamines and Triamides

Template-directed synthesis is a powerful strategy that utilizes a central ion or molecule (the template) to organize precursor fragments into a specific arrangement, facilitating the desired cyclization reaction. e-bookshelf.denih.govmdpi.com This pre-organization minimizes the entropic cost of bringing reactive ends together, often leading to significantly higher yields of the macrocyclic product compared to non-templated reactions. e-bookshelf.deacs.org The template can interact with the reacting molecules through various forces, including metal-ligand coordination, hydrogen bonding, or other non-covalent interactions. nih.govresearchgate.net

Metal ions are commonly used as templates in the synthesis of macrocyclic polyamines and their derivatives. e-bookshelf.de The pioneering work of Busch in the 1960s demonstrated the efficacy of the metal template effect in preparing macrocyclic compounds that were otherwise inaccessible. e-bookshelf.de The metal ion's specific coordination geometry directs the linear or branched precursors into a cyclic arrangement around itself, positioning the reactive functional groups for efficient ring closure. researchgate.net

Anion templating has also emerged as an effective method for the synthesis of macrocycles containing amide linkages. acs.orgacs.org For instance, the chloride anion has been shown to be an efficient template in the macrocyclization of pseudopeptidic compounds to form isophthalamide (B1672271) macrocycles. acs.orgacs.org The template effect in this case is kinetic, where the anion helps to fold the open-chain precursor into a conformation that lowers the energy barrier for the cyclization step. acs.orgacs.org This approach has been successful in improving the yields of macrocyclic triamides. nih.gov

Furthermore, dynamic covalent chemistry, such as the formation of hydrazone bonds, can be used to reversibly template the assembly of peptide oligomers along a linear strand, guiding the formation of complementary macrocyclic peptides. nih.gov This method allows for precise control over the size of the resulting macrocycle. nih.gov

Classical and Modern Approaches to Macrocyclic Amide Linkage Formation

The formation of the amide bond (lactamization) is a cornerstone of macrocycle synthesis. Classical methods often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. However, yields can be modest, with one study reporting a maximum of 62% for a 14-membered macrocycle, highly dependent on solvent amount and addition time. researchgate.net

Modern synthetic chemistry offers a more diverse toolkit for efficient macrolactamization. nih.gov A common and effective approach involves the activation of a carboxylic acid moiety in a linear precursor, which then reacts with an amino group. nih.gov Numerous activating and coupling reagents have been developed for this purpose.

Common Coupling Reagents for Macrolactamization:

| Reagent Class | Examples | Notes |

| Phosphonium Salts | BOP-Cl | Used in the total synthesis of hirsutellide A. nih.gov |

| Urionium/Guanidinium Salts | HATU, COMU | HATU is a common choice; COMU offers a helpful color change upon reaction completion. researchgate.net |

| Phosphonic Anhydrides | T3P (Propylphosphonic Acid Anhydride) | Found to be very effective under high dilution, though yields may still be around 60%. researchgate.net |

Beyond direct cyclization, innovative ring-expansion strategies have been developed. A "Successive Ring Expansion" (SuRE) method involves the N-acylation of a smaller lactam, followed by a base-promoted cleavage and spontaneous ring expansion. rsc.org This has been used to create 10- and 14-membered ring bis-lactams. rsc.org Another novel approach is the Conjugate Addition/Ring Expansion (CARE) cascade reaction, which allows for the synthesis of medium-sized and macrocyclic lactams from primary amines and cyclic imides in a versatile and protecting-group-free manner. nih.gov This method can be performed iteratively to build macrocyclic peptide mimetics. nih.gov

Transition metal-catalyzed reactions, such as the Buchwald-Hartwig coupling, also provide efficient pathways to macrocyclic amides by forming the C-N bond during the cyclization step. nih.gov

Regioselective Functionalization and Derivatization Strategies for this compound

Regioselective functionalization allows for the precise modification of a specific site on the macrocyclic scaffold, enabling the introduction of new properties or attachment points for other molecules. nih.gov

The nitrogen atoms of the amide or amine groups in triazacyclododecane systems are key sites for functionalization. N-alkylation introduces substituents onto the macrocyclic ring, which can modulate the compound's physical, chemical, and biological properties. mdpi.com For example, N-methylation is a common modification in peptide chemistry used to improve metabolic stability and membrane permeability. nih.govnih.gov The synthesis of N-substituted derivatives of 1,5,9-triazacyclododecane (B1348401) has been achieved through the use of monotosylamide intermediates, allowing for the creation of di- and tri-N-substituted ligands. rsc.org

Side-chain modification is another crucial strategy for creating functional derivatives. nih.gov In the context of related peptide macrocycles, various side-chain modifications have been explored to enhance properties like enzymatic stability and tumor targeting. semanticscholar.orgmdpi.com A C-functionalized aminobenzyl derivative of 1,5,9-triazacyclododecane has been prepared, demonstrating a method to introduce a functional group onto the carbon backbone of the macrocycle, which permits subsequent linkage to proteins. rsc.org One reported synthesis involved creating 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane by introducing the anthracene (B1667546) moiety onto one of the nitrogen atoms of the e-bookshelf.deaneN3 ring. jst.go.jp

Incorporating specific recognition moieties, such as bipyridyl or terpyridine groups, into the macrocyclic framework imparts the ability to coordinate metal ions or participate in specific molecular recognition events. nih.gov These groups are well-known for their roles in supramolecular chemistry, catalysis, and as components of functional materials. rsc.orgnih.gov

The synthesis of macrocycles containing 2,2'-bipyridine (B1663995) units has been achieved through several routes. One highly efficient method uses a Nickel-mediated reductive coupling as the key macrocyclization step, producing bipyridine macrocycles in high yields (>65%). rsc.orgnih.gov These macrocycles are valuable precursors for creating interlocked molecules like rotaxanes. rsc.orgnih.gov Another approach involves linking bipyridine groups with amino acids to create chiral macrocyclic receptors. nih.gov The synthesis of macrocycles with 2,2'-bipyridyl and polyamine functions has also been reported using high-dilution methods. researchgate.net

Terpyridine-based ligands are also of significant interest due to their strong metal-binding capabilities and applications in anticancer agents and luminescent materials. researchgate.netnih.govunizar.es The functionalization of terpyridines, often at the 4'-position of the central pyridine (B92270) ring, allows for their incorporation into larger structures. nih.gov This can be achieved through methods like Williamson ether synthesis on a 4'-chloro-terpyridine intermediate or condensation reactions. nih.gov These functionalized terpyridines can then be integrated into macrocyclic systems.

Stereocontrol and Chiral Synthesis in the Context of Triazacyclododecane Systems

Introducing chirality into macrocyclic structures is crucial for applications in asymmetric catalysis and for creating molecules that can interact stereospecifically with biological systems. nih.gov The synthesis of enantiomerically pure macrocycles can be achieved through several strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. nih.gov

Strategies for Asymmetric Synthesis of Macrocycles:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as amino acids or sugars, to build the macrocyclic framework. nih.gov | The synthesis of chiral macrocycles containing 2,2'-bipyridine has been accomplished using L-valine and proline as chiral building blocks. nih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a key bond-forming or cyclization reaction. | A Cu(II)-catalyzed asymmetric cascade reaction was developed for the dimerization of α-keto esters or amides to furnish macrocyclic dilactones and dilactams with excellent enantioselectivity. nih.gov |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. Chiral secondary amines and phosphoric acids are common examples. nih.govmagtech.com.cn | A chiral phosphoric acid was used to catalyze an enantioselective intramolecular addition to synthesize planar-chiral macrocycles. rsc.org |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the chiral products. | The synthesis of the drug Brivaracetam involves an enzymatic resolution with protease C to create a key chiral fragment. nih.gov |

In the context of triazacyclododecane-related systems, asymmetric intramolecular Michael reactions have been used to construct chiral pyrrolidine (B122466) and piperidine (B6355638) building blocks, which are versatile precursors for more complex structures. rsc.org The stereoselective synthesis of β-lactams, a related heterocyclic structure, has been achieved through various methods, including palladium-catalyzed enantioselective reactions and macrocycle-activated diastereoselective cyclizations. rsc.org These principles of stereocontrol are directly applicable to the synthesis of chiral this compound analogs, enabling the creation of specific stereoisomers for advanced applications.

Fundamental Principles of Metal-Macrocycle Complexation

General principles of metal-macrocycle complexation involve the encapsulation of a metal ion within the cavity of a macrocyclic ligand. The stability and coordination geometry of the resulting complex are governed by factors such as the size of the macrocycle's cavity, the nature of the donor atoms, the charge and size of the metal ion, and the chelate effect. For this compound, the potential donor atoms are the three amide nitrogen atoms and the three carbonyl oxygen atoms. However, without experimental data, any discussion of its specific complexation behavior remains speculative.

Chelation and Coordination Modes with Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II), Re, Tc)

There is a significant body of research on the coordination chemistry of derivatives of 1,5,9-triazacyclododecane. For instance, N-substituted derivatives have been shown to form stable complexes with a variety of transition metals.

Ligand Design and Donor Atom Environments (e.g., Amide Nitrogen, Imidazole (B134444), Thiolate, Carboxylate)

In derived ligands, the amide protons of the 1,5,9-triazacyclododecane backbone are replaced with functional groups containing various donor atoms to tailor the ligand's coordination properties. For example, the carboxylate groups in DOTRA provide additional oxygen donor atoms, leading to strong chelation of metal ions. rsc.org Other derivatives incorporate imidazole or pyridyl arms to introduce different nitrogen donor environments, influencing the geometry and stability of the resulting complexes. rsc.org

Stoichiometry of Metal-Ligand Complexes

For derived ligands like 1-(2-pyridylmethyl)-1,5,9-triazacyclododecane, 1:1 metal-to-ligand complexes with Ni(II), Cu(II), and Zn(II) have been isolated and characterized. rsc.org Similarly, DOTRA forms 1:1 complexes with various metal ions. rsc.org The stoichiometry of complexes with the parent this compound is not documented.

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes is crucial for understanding their bonding and reactivity. While no such data exists for this compound complexes, the techniques employed for its derivatives are well-established.

X-ray Crystallography Studies of Coordination Geometry

Single-crystal X-ray diffraction has been instrumental in determining the solid-state structures of metal complexes with derivatives of 1,5,9-triazacyclododecane. For example, the crystal structure of a Ni(II) complex with 1-(2-pyridylmethyl)-1,5,9-triazacyclododecane reveals an octahedral geometry, while a Zn(II) complex with a related ligand adopts a tetrahedral geometry. rsc.org The coordination environment around the metal ion in these complexes is defined by the nitrogen atoms of the macrocycle and the donor atoms of the pendant arms.

Spectroscopic Characterization Techniques for Metal-Ligand Interactions (e.g., UV-Vis, EPR, NMR, Potentiometric Methods)

A variety of spectroscopic and analytical techniques are used to study metal-ligand interactions in solution.

Potentiometric Titrations: This method has been used to determine the stability constants of metal complexes with DOTRA. The log Kst values for complexes with several divalent metal ions have been reported, providing insight into the thermodynamic stability of these complexes in aqueous solution. rsc.org

NMR Spectroscopy: High-resolution NMR spectroscopy has been employed to study the structure and dynamics of diamagnetic metal complexes of DOTRA, such as those with Zn(II), Cd(II), and Mg(II). rsc.org The observed spectra can indicate the symmetry and rigidity of the chelate rings. For paramagnetic complexes, NMR can also provide information about the electronic structure.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to probe the d-d transitions of metal ions upon complexation, which provides information about the coordination geometry.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Co(II), providing details about the metal's oxidation state and local environment.

Thermodynamics and Kinetics of Metal Ion Binding

Detailed thermodynamic and kinetic data for the complexation of metal ions by this compound are not present in the current body of scientific literature.

Association Constants and Binding Affinities

Quantitative measurements of association constants (Kₐ) or binding affinities for metal complexes of this compound have not been reported. To understand the stability of such complexes, systematic studies using techniques like potentiometric or spectrophotometric titrations would be necessary. Such studies would yield stability constants (log K) for a range of metal ions, providing insight into the ligand's selectivity.

Table 1: Hypothetical Association Constants for M(II) Complexes of this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Metal Ion | Log K₁ | Log K₂ |

|---|---|---|

| Cu²⁺ | - | - |

| Ni²⁺ | - | - |

| Zn²⁺ | - | - |

| Co²⁺ | - | - |

Electron Transfer Processes in Metal-Macrocycle Systems

Research into electron transfer processes involving metal complexes of this compound has not been published. The presence of the electron-withdrawing carbonyl groups would likely impact the redox potentials of the coordinated metal centers. Electrochemical studies, such as cyclic voltammetry, would be required to determine these potentials and to investigate the kinetics of electron transfer in these systems.

Diastereoselective Metal Complexation and Chirality Transfer

There is no available research on diastereoselective metal complexation or chirality transfer using this compound. For such studies to be relevant, the macrocycle would first need to be rendered chiral, for instance, through the introduction of chiral substituents. Subsequent complexation with metal ions could then be analyzed for the selective formation of one diastereomer over another. Techniques such as NMR spectroscopy and circular dichroism would be instrumental in such investigations.

Functionalization of Metal Complexes for Specific Research Applications

While the functionalization of the parent 1,5,9-triazacyclododecane is a common strategy to create tailored ligands, there are no documented examples of the functionalization of pre-formed metal complexes of this compound. The reactivity of the carbonyl groups or the N-H protons could potentially be exploited for post-complexation modification, but such chemistry remains to be explored. Functionalized macrocycles derived from its parent compound have been employed in the synthesis of metal-chelating agents for medical applications due to the kinetic inertness of the resulting complexes.

Supramolecular Chemistry and Non Covalent Interactions Involving 1,5,9 Triazacyclododecane 2,6,10 Trione Frameworks

Self-Assembly Mechanisms and Directed Architectures

The self-assembly of molecular units into well-defined, ordered structures is a cornerstone of supramolecular chemistry. The 1,5,9-triazacyclododecane-2,6,10-trione framework is predisposed to participate in such processes through specific and directional non-covalent interactions.

Columnar Assembly and Peptide Nanotube Formation

The structure of this compound, with its repeating amide units, is analogous to that of cyclic peptides. This similarity suggests its potential to form ordered, one-dimensional arrays through intermolecular hydrogen bonding. In such assemblies, the amide N-H donors of one macrocycle would interact with the C=O acceptors of an adjacent macrocycle, leading to a stacked, columnar structure.

This type of self-assembly is the fundamental principle behind the formation of peptide nanotubes. Cyclic peptides with alternating D- and L-amino acids, or cyclic β-peptides, are known to stack in a flat, ring-like conformation, driven by β-sheet-like hydrogen bonds, to form highly stable tubular structures. The side chains of the amino acids in these cyclic peptides typically point outwards from the nanotube core, allowing for functionalization of the exterior surface. Given that the this compound molecule has a relatively planar conformation with its hydrogen bond donors and acceptors oriented perpendicular to the plane of the ring, it is a prime candidate for forming similar peptide nanotube-like structures. The stability of such nanotubes would be conferred by the cooperative nature of the multiple hydrogen bonds between the stacked macrocycles.

Polymeric Chain Formation in Coordination Polymers

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The this compound molecule, with its three nitrogen and three oxygen atoms, can act as a multidentate ligand, coordinating to metal centers.

While the trione (B1666649) derivative itself is less explored in this context, the parent compound, 1,5,9-triazacyclododecane (B1348401), is a well-known chelating agent for various metal ions. By extension, the carbonyl oxygen atoms of the trione could also participate in coordination. If the macrocycle coordinates to two different metal centers, it can act as a bridging ligand, leading to the formation of a one-dimensional polymeric chain. The specific geometry of the resulting coordination polymer would be dictated by the coordination preference of the metal ion and the conformational flexibility of the macrocycle. The formation of such polymeric chains is a fundamental step in the design of more complex metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.

Host-Guest Chemistry and Molecular Encapsulation

Host-guest chemistry involves the binding of a smaller "guest" molecule or ion within the cavity of a larger "host" molecule. The 12-membered ring of this compound defines a molecular cavity that can potentially encapsulate small guest species. The interior of this macrocycle is lined with methylene (B1212753) groups and the carbonyl carbons, creating a relatively hydrophobic environment.

The principles of host-guest chemistry are well-established for a variety of macrocycles such as cyclodextrins, calixarenes, and crown ethers. These hosts can encapsulate guests based on size, shape, and chemical complementarity. For this compound, the size of its cavity would be suitable for the inclusion of small organic molecules or ions. The binding of a guest would be driven by a combination of non-covalent interactions, including van der Waals forces, hydrophobic effects (if in an aqueous environment), and potential hydrogen bonding between the guest and the amide groups of the host. This encapsulation can modify the properties of the guest, such as its solubility or reactivity, and is a key principle in areas like drug delivery and chemical sensing.

Recognition of Guest Molecules and Ions

The pre-organized arrangement of functional groups in macrocycles makes them excellent candidates for the selective recognition of specific guest molecules and ions. The this compound framework possesses features that are conducive to such molecular recognition events.

Anion Binding and Sensing (Relevance to Triazolium Macrocycles)

The recognition and sensing of anions is a significant area of research due to the important roles anions play in biological and environmental systems. The this compound ring contains three amide N-H groups that can act as hydrogen bond donors to bind anions. The electron-withdrawing nature of the adjacent carbonyl groups enhances the acidity of these N-H protons, making them more effective hydrogen bond donors.

This fundamental binding motif is significantly amplified in more complex macrocycles, such as those containing triazolium units. Triazolium-based macrocycles are potent anion receptors because the positively charged triazolium ring can engage in strong ion-pairing interactions with anions, in addition to C-H···anion hydrogen bonding. The this compound scaffold can be considered a precursor or a structural component of more elaborate anion receptors. For instance, theoretical studies on related triazacycloalkane derivatives have shown significant affinities for anions like fluoride (B91410) and chloride. The binding strength is influenced by the size of the macrocyclic ring and the nature of the hydrogen-bonding groups.

| Host Compound Class | Anion | Binding Affinity (kJ/mol) |

| 1,3,5-Triazacyclohexane (TACH) | F⁻ | 149.5 |

| 1,4,7,10-Tetraazacyclododecane (Cyclen) | F⁻ | 207.2 |

| TACH with -(CH₂)nOH substituents | F⁻ | 277 |

| Cyclen with -(CH₂)nOH substituents | F⁻ | 326 |

Note: Data is for related triaza- and tetraazacycloalkanes to illustrate the effect of the macrocyclic framework and functionalization on anion affinity. researchgate.net

Substrate Recognition in Catalytic Systems

Macrocycles can act as enzyme mimics by binding a substrate within their cavity and orienting it for a chemical reaction. The this compound framework has the potential to participate in such catalytic systems. The cavity of the macrocycle can serve as a binding site for a substrate, bringing it into proximity with a catalytic center, which could be a metal ion coordinated to the macrocycle or a functional group appended to the ring.

For example, the parent macrocycle, 1,5,9-triazacyclododecane, has been used as a ligand for zinc ions to create catalysts that mimic the active site of the enzyme carbonic anhydrase, which catalyzes the hydration of carbon dioxide. researchgate.net In such a system, the macrocycle enforces a specific coordination geometry on the metal ion, which is crucial for its catalytic activity. The trione derivative, with its additional carbonyl groups, could offer different coordination modes and electronic properties, potentially leading to catalysts with novel reactivity or selectivity. The recognition and binding of the substrate by the macrocyclic host is the first and often rate-determining step in such catalytic cycles.

Analysis of Intermolecular Interactions in Supramolecular Assemblies

The molecular structure of this compound, featuring three amide groups within a twelve-membered ring, is rich in sites for non-covalent interactions. The amide functionalities provide both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making hydrogen bonding a primary driver of its supramolecular assembly.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, specific interactions that are fundamental to molecular recognition and the formation of defined supramolecular architectures. The this compound framework is capable of forming several types of hydrogen bonds.

O-H...O, C-H...O, and C-H...F Hydrogen Bonds:

O-H...O: In the presence of solvent molecules like water or alcohols, or if the triazacyclododecane ring is functionalized with hydroxyl groups, O-H...O hydrogen bonds would play a crucial role in the supramolecular assembly. These interactions can bridge different macrocycles or mediate their interaction with the solvent environment.

C-H...O: Weaker C-H...O hydrogen bonds, where an activated C-H group interacts with a carbonyl oxygen, can also contribute to the stability of the supramolecular structure. While individually less significant than N-H...O bonds, the cumulative effect of multiple C-H...O interactions can be substantial in determining the final architecture.

C-H...F: In co-crystals or adducts with fluorinated molecules, C-H...F hydrogen bonds could be formed. These are generally weak interactions but can be significant in crystal engineering for directing specific packing arrangements.

Table 1: Typical Hydrogen Bond Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H...O | Amide (N-H) | Carbonyl (O) | 2.8 - 3.2 | 4 - 10 |

| O-H...O | Hydroxyl (O-H) | Carbonyl (O) | 2.6 - 3.0 | 5 - 12 |

| C-H...O | Aliphatic (C-H) | Carbonyl (O) | 3.0 - 3.8 | 1 - 4 |

| C-H...F | Aliphatic (C-H) | Fluorine (F) | 3.0 - 3.5 | 0.5 - 2 |

Note: The values in this table are generalized and can vary based on the specific chemical environment.

π-π Stacking Interactions

While the this compound ring itself is not aromatic, π-π stacking interactions could become a significant factor if the macrocycle is functionalized with aromatic substituents. For instance, if phenyl or other aryl groups were attached to the nitrogen or carbon atoms of the ring, these planar systems could stack with one another. The geometry of this stacking (face-to-face, offset, or edge-to-face) would depend on the electronic nature of the aromatic rings and steric factors. Such interactions are known to influence the electronic and photophysical properties of materials. In some molecular designs, intramolecular π–π stacking can enforce rigidity and influence luminescence properties. rsc.org

Halogen and Chalcogen Bonding Considerations

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The carbonyl oxygens of the this compound are potential halogen bond acceptors. In a co-crystal with a halogenated organic molecule, such as one containing an iodo- or bromo-substituent, directional I...O or Br...O halogen bonds could be formed. These interactions are comparable in strength and directionality to classical hydrogen bonds and are a powerful tool in crystal engineering. utc.edu

Chalcogen Bonding: Similar to halogen bonding, chalcogen bonding involves the electrophilic region of a chalcogen atom (S, Se, Te) in one molecule interacting with a nucleophilic region in another. While less common, if this compound were to be co-crystallized with a molecule containing a polarized chalcogen atom, the carbonyl oxygens could act as chalcogen bond acceptors.

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction | Donor Group (on partner molecule) | Acceptor Group (on Triazacyclododecane) | Significance |

| Hydrogen Bonding | N-H, O-H, C-H | C=O | High |

| π-π Stacking | Aromatic ring | (Requires aromatic functionalization) | Conditional |

| Halogen Bonding | C-X (X=I, Br, Cl) | C=O | High (in co-crystals) |

| Chalcogen Bonding | C-Y (Y=S, Se) | C=O | Moderate (in co-crystals) |

Theoretical and Computational Studies on 1,5,9 Triazacyclododecane 2,6,10 Trione Systems

Molecular Mechanics and Quantum Chemical Calculations

While specific molecular mechanics and quantum chemical calculation studies on 1,5,9-triazacyclododecane-2,6,10-trione are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. These computational approaches are routinely applied to analogous structures, such as cyclic peptides and other macrocyclic compounds, to predict their properties.

Molecular Mechanics (MM) methods would be employed as a first step to explore the potential energy surface of the molecule. Using force fields, MM can efficiently sample a wide range of possible conformations, identifying low-energy structures. This is particularly useful for a flexible 12-membered ring system.

Quantum Chemical Calculations offer a more detailed and accurate description of the electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to:

Optimize the geometry of the most stable conformers identified by MM.

Calculate electronic properties such as charge distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.

Predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra.

For instance, quantum chemical studies on similar triazine-based ligands have utilized DFT with basis sets like B3LYP/6-31G* to determine the most stable structures of their metal complexes and analyze charge density distributions. casjournal.org Such calculations are foundational for understanding the reactivity and interaction capabilities of this compound.

Table 1: Common Computational Methods and Their Applications

| Method | Abbreviation | Typical Application |

|---|---|---|

| Molecular Mechanics | MM | Initial conformational searching, analysis of large systems. |

| Density Functional Theory | DFT | Geometry optimization, electronic structure analysis, reaction pathways. |

| Møller-Plesset Perturbation Theory | MP2, MP4 | High-accuracy energy calculations, electron correlation effects. |

Conformational Analysis and Stereoisomer Stability

The conformational landscape of this compound is expected to be complex due to the flexibility of the 12-membered ring and the possibility of cis and trans conformations of the three amide bonds. A thorough conformational analysis, though not specifically published for this molecule, would be analogous to that performed on cyclic peptides.

Studies on cyclic tetrapeptides and hexapeptides have revealed that their conformations are dictated by a combination of factors including ring strain, intramolecular hydrogen bonding, and steric interactions of side chains. scispace.comnih.gov For this compound, the key determinants of conformational preference would be:

Ring Conformation: The 12-membered ring can adopt several low-energy conformations.

Amide Bond Isomerism: Each of the three amide bonds can exist in either a cis or trans configuration, leading to a variety of stereoisomers. In small cyclic peptides, the presence of at least one cis peptide bond is common due to ring strain. nih.gov

Intramolecular Hydrogen Bonding: The N-H protons can act as hydrogen bond donors, and the carbonyl oxygens as acceptors, potentially stabilizing certain conformations.

Computational methods are the primary tool for investigating these possibilities. A systematic search would identify various stable conformers and their relative energies, providing insight into the most likely structures present in different environments. The stability of different stereoisomers (arising from the cis/trans amide bonds) can be directly compared by calculating their ground-state energies.

Table 2: Potential Conformational Features of this compound

| Feature | Description | Influence on Stability |

|---|---|---|

| Ring Puckering | Various arrangements of the carbon and nitrogen atoms in the 12-membered ring. | Minimizes torsional and angle strain. |

| Cis/Trans Amide Bonds | Isomerism around the C-N amide bond. | Significant energy differences between isomers, influenced by ring strain. |

Simulation of Metal-Ligand Interactions and Binding Energetics

The parent macrocycle, 1,5,9-triazacyclododecane (B1348401), is a well-known chelating agent that forms stable complexes with a variety of metal ions. researchgate.net The introduction of three carbonyl groups in this compound alters its coordination properties. The amide nitrogens are generally poor donors due to the electron-withdrawing effect of the adjacent carbonyl group. However, the carbonyl oxygens themselves can act as coordination sites.

Simulations of metal-ligand interactions for this trione (B1666649) would involve:

Docking Studies: Placing a metal ion at various positions relative to the ligand to identify potential binding sites.

Calculation of Binding Energetics: Determining the binding energy between the metal ion and the ligand to predict the stability of the complex. This is typically calculated as the difference in energy between the complex and the sum of the energies of the isolated metal ion and ligand.

While no specific binding studies for the trione are available, research on the closely related 1,5,9-triazacyclododecane-N,N',N''-triacetic acid (DOTRA) shows strong complex formation with various metal ions, with stability constants determined by potentiometry. acs.org This suggests that derivatives of the 1,5,9-triazacyclododecane framework are effective ligands, and the trione could potentially coordinate with metal ions through its carbonyl oxygens, possibly in conjunction with the nitrogen atoms in a deprotonated state.

Table 3: Stability Constants (log K) for Metal Complexes of 1,5,9-triazacyclododecane-N,N',N''-triacetic acid (DOTRA)

| Metal Ion | log K |

|---|---|

| Mg²⁺ | 7.1 |

| Ca²⁺ | 6.0 |

| Mn²⁺ | Not Reported |

| Zn²⁺ | 19.0 |

| Cd²⁺ | 15.7 |

Data from a study on a related derivative, not the subject trione. acs.org

Prediction of Supramolecular Assembly Topologies

The structure of this compound, with its three N-H hydrogen bond donors and three C=O hydrogen bond acceptors, is highly conducive to forming extended networks through intermolecular hydrogen bonding. This self-assembly is a hallmark of related molecules like cyclic peptides, which can form well-defined supramolecular structures. acs.org

Theoretical predictions of these assemblies would focus on:

Hydrogen Bonding Patterns: Identifying the most favorable intermolecular hydrogen bonding motifs. The arrangement of donors and acceptors allows for the formation of linear chains or more complex sheet-like structures.

Stacking Interactions: The cyclic nature of the molecule could lead to stacking, forming nanotubular or columnar structures. This is a common assembly mode for cyclic peptides. acs.org

Computational Modeling: Using molecular dynamics (MD) simulations or molecular mechanics to model the aggregation of multiple molecules, allowing for the prediction of the most stable, low-energy supramolecular topologies.

For example, studies on other cyclic amides and imides have shown that halogen bonding and hydrogen bonding can direct their assembly into specific crystalline architectures. nih.gov Similarly, the amide connectivity in porphyrin-based systems has been shown to dramatically influence their self-assembly into different types of aggregates. nih.gov Based on these principles, it is highly probable that this compound would self-assemble into ordered supramolecular polymers or networks, driven primarily by intermolecular N-H···O=C hydrogen bonds.

Emerging Research Directions and Advanced Applications of 1,5,9 Triazacyclododecane 2,6,10 Trione Architectures

Macrocycles in Enzyme Mimicry and Biomimetic Systems

The design and synthesis of artificial molecules that can mimic the function of natural enzymes is a significant area of chemical research. Macrocyclic compounds, such as derivatives of 1,5,9-triazacyclododecane-2,6,10-trione, are excellent candidates for developing enzyme mimics due to their ability to create specific binding pockets and catalytic sites. ijcrt.org These synthetic macrocycles can be tailored to selectively bind substrates and catalyze chemical transformations, mirroring the activity of metalloenzymes. ijcrt.org

Transition metal complexes of triaza macrocycles have been investigated as models for catalytically active metalloenzymes. ijcrt.org The macrocyclic ligand enforces a specific coordination geometry around the metal center, which can influence its catalytic activity. By modifying the macrocyclic framework and introducing functional pendant arms, researchers can fine-tune the electronic and steric properties of the metal's active site, thereby enhancing its catalytic efficiency and selectivity for various reactions, including hydrolysis and oxidation.

The ability of these macrocyclic systems to form stable complexes with a variety of metal ions, including those relevant to biological processes, makes them valuable tools for studying enzyme mechanisms. acs.org The insights gained from these biomimetic models can aid in the development of novel catalysts for industrial processes and new therapeutic agents.

Radiopharmaceutical Development and Technetium Complexation (via related macrocycles)

The field of nuclear medicine relies on the development of radiopharmaceuticals, which consist of a radioactive isotope attached to a targeting molecule. Macrocyclic ligands are of particular interest for chelating radiometals due to their high thermodynamic stability and kinetic inertness, which are crucial for preventing the release of the radioisotope in vivo. acs.orgnih.gov While specific research on this compound in this area is nascent, related triaza and tetraaza macrocycles have shown significant promise in the complexation of medically relevant radionuclides like technetium-99m (⁹⁹ᵐTc). nih.goviaea.orgresearchgate.net

The development of bifunctional chelators, which can both strongly bind a radiometal and be conjugated to a biologically active molecule (e.g., a peptide or antibody), is a key strategy in radiopharmaceutical design. mdpi.com Triaza macrocycle derivatives can be functionalized to serve as such chelators. The coordination chemistry of technetium is particularly rich, and ligands with N-donor atoms, such as those in triaza macrocycles, are effective for stabilizing technetium in various oxidation states. nih.gov The resulting radiolabeled complexes can be used for diagnostic imaging (e.g., SPECT or PET) or targeted radionuclide therapy, depending on the decay properties of the chosen isotope. nih.govpsi.ch

| Radiometal | Application | Rationale for Macrocyclic Chelation |

| Technetium-99m (⁹⁹ᵐTc) | Diagnostic Imaging (SPECT) | The versatile coordination chemistry of technetium allows for stable complexation with N-donor macrocycles, forming kinetically inert complexes suitable for in vivo imaging. |

| Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) | Therapeutic Radiopharmaceutical | Rhenium is a chemical congener of technetium, allowing for the development of theranostic pairs where the ⁹⁹ᵐTc complex is used for diagnosis and the corresponding ¹⁸⁶/¹⁸⁸Re complex for therapy. |

| Gallium-68 (⁶⁸Ga) | Diagnostic Imaging (PET) | Triaza macrocycles can be designed to form stable complexes with ⁶⁸Ga, a positron-emitting radionuclide widely used in PET imaging. |

Solvent Extraction and Separation Technologies

Derivatives of the related 1,5,9-triazacyclododecane (B1348401) have demonstrated potential as extractants for gold(I) cyanide from alkaline solutions. researchgate.net By functionalizing the macrocycle with lipophilic groups, its solubility in organic solvents can be enhanced, making it suitable for liquid-liquid extraction processes. researchgate.net The strong basicity of the triazacyclododecane core allows for the extraction of the anionic gold complex through ion-pair formation. researchgate.net This approach offers an alternative to conventional extraction methods, particularly in challenging environments like alkaline cyanide leach solutions.

The ability of these macrocycles to exhibit size-selective binding to different metal ions, such as lanthanides, further underscores their potential in separation technologies. nih.gov By fine-tuning the ligand architecture, it is possible to achieve unprecedented selectivity patterns, which could be instrumental in the separation of chemically similar elements. nih.gov

Design of Antiviral Agents (e.g., HIV Integrase Inhibition through related macrocycles)

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Macrocyclic compounds have emerged as a promising class of molecules for antiviral drug discovery, with several approved drugs and clinical candidates featuring a macrocyclic scaffold. youtube.com Their constrained conformation can lead to high binding affinity and selectivity for viral protein targets. youtube.com

While direct studies on the antiviral activity of this compound are limited, related macrocyclic structures have shown potent anti-HIV activity. nih.gov For instance, certain macrocyclic diamides have been found to inhibit HIV infection in T-lymphocytes. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral maturation by interfering with the processing of precursor proteins. nih.gov

Furthermore, macrocyclic peptides have been identified as potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle. nih.gov The rigid macrocyclic structure can effectively occupy the active site of the protease, leading to potent inhibition. nih.gov The development of macrocyclic PROTACs (Proteolysis Targeting Chimeras) has also been explored as a strategy to degrade viral-host interacting proteins, such as cyclophilin A, which is utilized by HIV for replication. digitellinc.com These findings highlight the potential of designing derivatives of this compound as scaffolds for new antiviral agents.

| Antiviral Target | Example of Macrocyclic Inhibitor Class | Mechanism of Action |

| HIV-1 Protease | Macrocyclic peptides | Competitive inhibition of the enzyme's active site, preventing the cleavage of viral polyproteins. nih.gov |

| HIV Maturation | Macrocyclic diamides | Interference with the processing of viral precursor proteins, leading to the formation of non-infectious viral particles. nih.gov |

| Cyclophilin A | Macrocyclic PROTACs | Targeted degradation of a host protein essential for viral replication. digitellinc.com |

DNA Interaction Studies and Bio-conjugation Strategies

The ability of molecules to interact with DNA is fundamental to many biological processes and is a key area of research in the development of new diagnostics and therapeutics. Macrocyclic compounds can be designed to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. The specific design of the macrocycle, including its charge, shape, and the presence of functional groups, dictates the nature and strength of the DNA interaction.

While direct DNA interaction studies with this compound are not extensively reported, the principles of macrocycle-DNA interactions are well-established. Metal complexes of macrocycles can interact with DNA, and in some cases, promote DNA cleavage, which is a property of interest for developing artificial nucleases.

Bio-conjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug development. nih.gov Macrocycles like this compound can be functionalized with reactive groups that allow for their covalent attachment to biomolecules. nih.gov This strategy can be used to deliver the macrocycle to a specific biological target or to introduce a new functionality, such as a metal-binding site or a fluorescent tag, to the biomolecule.

Sensing and Detection Applications

The development of chemical sensors for the selective detection of ions and molecules is of great importance in environmental monitoring, clinical diagnostics, and industrial process control. Macrocyclic compounds are excellent candidates for the recognition element in chemical sensors due to their ability to selectively bind specific analytes. The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

Triaza macrocycles and their derivatives can be incorporated into sensor designs for the detection of metal ions. nih.gov The nitrogen atoms of the macrocycle can coordinate to a metal ion, leading to a change in the electronic properties of an attached chromophore or fluorophore. For example, a new fluorescent bis(acridino)-macrocycle has been synthesized for the selective detection of metal ions like Zn²⁺. nih.gov The design of such sensors often aims for high selectivity, sensitivity, and, in some cases, the ability to operate in biological media.

The development of polymerizable macrocycles allows for their covalent immobilization onto solid supports, which is advantageous for the fabrication of robust and reusable sensor devices. nih.gov While specific applications of this compound in sensing are still emerging, the foundational principles of macrocycle-based sensing suggest its potential in this field.

Q & A

Basic: What are the key methodologies for synthesizing 1,5,9-Triazacyclododecane-2,6,10-trione, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves cyclization reactions of precursor amines and ketones. A common strategy employs high-dilution techniques to favor macrocycle formation, as seen in BN-embedded aromatic systems (e.g., coronene analogues) . Optimization includes:

- Temperature control : Maintain 0–5°C during cyclization to minimize side reactions.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%).

Reference spectroscopic data (e.g., NMR, IR) for intermediate validation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms macrocyclic symmetry. For example, distinct carbonyl signals appear at ~170 ppm in ¹³C NMR .

- X-ray crystallography : Resolves bond angles and confirms the trione configuration. Crystallize in dichloromethane/hexane at low temperatures for optimal diffraction .

- IR spectroscopy : Validate carbonyl stretching vibrations (C=O) at ~1650–1700 cm⁻¹ .

Advanced: How does the macrocyclic structure influence its interaction with DNA or metal ions in biochemical studies?

Answer:

The triaza scaffold chelates transition metals (e.g., Cu²⁺, Fe²⁺), forming stable complexes that bind DNA via groove or intercalation mechanisms. Methodological steps:

- UV-Vis titration : Monitor hypochromicity to assess DNA binding affinity.

- Circular dichroism (CD) : Detect conformational changes in DNA upon complexation.

- Electrochemical analysis : Measure redox potentials of metal complexes to correlate with binding efficacy .

Advanced: What strategies are employed to study its optoelectronic properties for device applications?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps and charge distribution for BN-embedded analogues .

- Thin-film deposition : Use spin-coating (1000–3000 rpm) on ITO substrates for OLED or OFET testing.

- Photoluminescence (PL) : Characterize emission spectra in solution (λₑₓ = 350 nm) and solid states to assess quantum yield .

Advanced: How do temperature and pH affect the compound’s stability in aqueous and non-aqueous solvents?

Answer:

- Thermogravimetric analysis (TGA) : Stability up to 200°C in inert atmospheres .

- pH-dependent degradation : Test in buffered solutions (pH 2–12). Acidic conditions (pH < 4) hydrolyze the triazole ring; neutral to basic conditions (pH 7–10) show prolonged stability.

- Solvent selection : Use aprotic solvents (DMF, DMSO) to prevent nucleophilic attack on carbonyl groups .

Advanced: How can researchers address solubility limitations in experimental setups?

Answer:

- Co-solvent systems : Mix DMSO with water (≤20% v/v) to enhance aqueous solubility.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions.

- Microwave-assisted dissolution : Heat to 50°C in DMF for 10 minutes to achieve homogeneous solutions .

Advanced: How should conflicting data on reactivity or toxicity be resolved in interdisciplinary studies?

Answer:

- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) across labs.

- Toxicology assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HEK293 cells) to validate safety thresholds. Cross-reference with ecotoxicology data from analogous macrocycles (e.g., cyclen derivatives) .

Advanced: What methodologies assess its environmental impact, given limited ecotoxicological data?

Answer:

- QSAR modeling : Predict bioaccumulation (log Kow) and toxicity using software like EPI Suite.

- Algal toxicity tests : Expose Chlorella vulgaris to graded concentrations (0.1–100 mg/L) and monitor growth inhibition.

- Soil adsorption studies : Use batch equilibrium methods with humic acid to estimate mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.